Lipophilicity Advantage: XLogP3 of –SCF₃ Pyridazinone vs. –CF₃ Pyridazinone
The target compound exhibits a computed XLogP3 of 1.4, which is 94% higher than the 0.72 value reported for the direct –CF₃ analog 6-(trifluoromethyl)pyridazin-3(2H)-one (CAS 174607-36-4) [1][2]. This increase in lipophilicity is consistent with the known effect of the –SCF₃ group, which has a Hansch π constant approximately 0.5–0.7 log units greater than –CF₃ .
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 6-(Trifluoromethyl)pyridazin-3(2H)-one (CAS 174607-36-4): 0.72 |
| Quantified Difference | ΔXLogP3 = +0.68 (94% increase relative to comparator) |
| Conditions | XLogP3 computed by PubChem XLogP3 3.0 algorithm; comparator value from PubChem (release 2025.04.14) [2] |
Why This Matters
Higher lipophilicity can improve membrane permeability and oral bioavailability, making the –SCF₃ compound a more suitable starting point for CNS or intracellular target programs than the –CF₃ analog.
- [1] Kuujia.com. 6-[(Trifluoromethyl)sulfanyl]-3(2H)-pyridazinone – Computed Properties (XLogP3). CAS 1206523-80-9. Accessed 2026-05-10. View Source
- [2] PubChem. 6-(Trifluoromethyl)-2,3-dihydropyridazin-3-one – XLogP3-AA Property. CID 75406473. Accessed 2026-05-10. View Source
